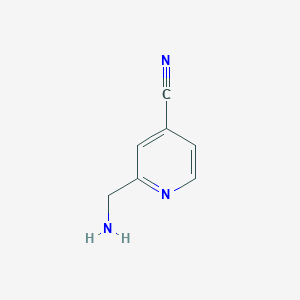

2-(Aminomethyl)isonicotinonitrile

Description

Significance of Pyridine (B92270) and Nitrile Scaffolds in Organic Chemistry

The pyridine ring is a fundamental heterocyclic scaffold in organic and medicinal chemistry. nih.govnih.govrsc.org As a nitrogen-containing six-membered aromatic ring, it is a common feature in a vast array of natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.govnih.gov The presence of the nitrogen atom in the ring not only influences its basicity and solubility but also makes it prone to specific substitution reactions, particularly nucleophilic substitution at the C-2 and C-4 positions. nih.gov This reactivity, coupled with its ability to improve the water solubility of molecules, has led to the incorporation of the pyridine scaffold into numerous FDA-approved drugs. nih.govnih.govrsc.org In fact, it is a core component in over 7,000 existing drug molecules of medicinal importance. nih.gov

Similarly, the nitrile group (a carbon atom triple-bonded to a nitrogen atom) is a significant functional group in organic synthesis and medicinal chemistry. nih.gov Over 70 approved drugs feature a nitrile group in their structure. nih.gov The nitrile's strong dipole moment allows it to act as a hydrogen bond acceptor and a surrogate for hydroxyl or carboxyl groups, which can be crucial for a molecule's interaction with biological targets. nih.gov Furthermore, the nitrile group can be chemically transformed into other valuable functional groups, such as amines and carboxylic acids, through reduction and hydrolysis reactions, respectively. libretexts.orgyoutube.com

Research Trajectories of Aminonitriles as Versatile Building Blocks

Aminonitriles, compounds containing both an amino group and a nitrile group, are recognized as highly versatile building blocks in organic synthesis. uni-mainz.deresearchgate.net Their history dates back over 160 years, yet they remain highly relevant to contemporary synthetic chemists. uni-mainz.de The dual functionality of aminonitriles allows them to participate in a wide range of chemical transformations, making them key intermediates in the synthesis of diverse molecular architectures, including heterocyclic compounds, alkaloids, α-amino acids, and various amines. uni-mainz.deresearchgate.net The Strecker reaction is a classic and widely used method for synthesizing α-aminonitriles, though newer, greener methods are continuously being developed. nih.govbohrium.comresearchgate.net The reactivity of aminonitriles makes them valuable in the construction of complex natural products and other biologically active molecules. researchgate.net

Overview of Academic Research Perspectives on 2-(Aminomethyl)isonicotinonitrile

This compound, which can be classified as a pyridine derivative, has garnered attention for its potential applications in medicinal chemistry and organic synthesis. evitachem.com Its structure, featuring an amino group and a nitrile group attached to an isonicotinonitrile framework, makes it a valuable intermediate for creating more complex molecules. evitachem.com

Research has explored various synthetic routes to this compound, with aminomethylation and nitrilation reactions being common methods. evitachem.com One documented synthesis involves the reaction of isonicotinonitrile with formaldehyde (B43269) and an amine source, such as ammonium (B1175870) acetate (B1210297), in a solvent like methanol (B129727) under reflux conditions. evitachem.com

The chemical reactivity of this compound is characterized by the functional groups it possesses. The amino group can undergo nucleophilic substitution and acylation reactions, while the nitrile group can be reduced to an amine or an aldehyde under specific conditions. evitachem.com These reactive sites make it a useful building block for multi-component reactions aimed at constructing complex molecular structures. evitachem.com Furthermore, the nitrogen-containing functional groups suggest its potential use as a ligand in coordination chemistry. evitachem.com

Below is a table summarizing the key properties and identifiers for 2-aminoisonicotinonitrile, a closely related compound.

| Property/Identifier | Value |

| IUPAC Name | 2-aminopyridine-4-carbonitrile |

| Molecular Formula | C₆H₅N₃ |

| Molecular Weight | 119.12 g/mol |

| CAS Number | 42182-27-4 |

Data sourced from PubChem CID 7015524 nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQWSUCAILJFNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways Toward 2 Aminomethyl Isonicotinonitrile

Established Synthetic Routes to 2-(Aminomethyl)isonicotinonitrile

Aminomethylation Approaches to Isonicotinonitrile Derivatives

A prominent and direct method for the synthesis of this compound involves the aminomethylation of the isonicotinonitrile scaffold. This approach is conceptually based on the well-established Mannich reaction. chem-soc.sinih.gov In a typical procedure, isonicotinonitrile is reacted with formaldehyde (B43269) and an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297), under acidic conditions. evitachem.com The reaction is generally carried out in a solvent like methanol (B129727) and often requires heating under reflux to drive the reaction to completion. evitachem.com The resulting product can then be isolated and purified using standard techniques like recrystallization or chromatography. evitachem.com

The Mannich reaction is a three-component condensation that involves the aminoalkylation of an acidic proton. chem-soc.si While isonicotinonitrile itself does not possess a sufficiently acidic C-H bond for direct deprotonation under these conditions, the reaction likely proceeds through an initial activation of the pyridine (B92270) ring.

Multi-Component Reaction Strategies for Pyridine Core Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecules like this compound in a single synthetic operation. nih.govmdpi.commdpi.com These reactions combine three or more starting materials to form a product that incorporates the majority of the atoms from the reactants. While a direct one-pot synthesis of this compound via an MCR is not extensively documented, the synthesis of structurally related 2-amino-3-cyanopyridine (B104079) derivatives is well-established and provides a blueprint for potential adaptation. nih.govresearchgate.net

These MCRs often involve the condensation of an aldehyde, a ketone, malononitrile, and an ammonium source. nih.gov For instance, a four-component reaction between an aromatic aldehyde, an acetophenone (B1666503) derivative, malononitrile, and ammonium acetate can yield highly substituted 2-amino-3-cyanopyridines. nih.gov By carefully selecting the starting materials, it is conceivable that a similar strategy could be devised to construct the this compound framework.

A plausible MCR approach could involve a variation of the Hantzsch dihydropyridine (B1217469) synthesis or related pyridine syntheses. google.com For example, a reaction between an appropriate aldehyde, a β-keto ester equivalent, and an ammonia source could potentially lead to the formation of the desired pyridine ring with the required substituents.

Novel and Sustainable Synthetic Protocols

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of photocatalysis and transition-metal catalysis for the synthesis of pyridine derivatives.

Photocatalytic Synthetic Routes

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the activation of stable chemical bonds under mild reaction conditions. While specific examples of the direct photocatalytic synthesis of this compound are yet to be widely reported, related transformations suggest the feasibility of such an approach. Photocatalytic methods have been successfully employed for the C-H functionalization of pyridine derivatives, offering a potential pathway for the introduction of the aminomethyl group. Future research in this area could focus on the development of a photocatalytic system that can selectively activate the C-H bond at the 2-position of isonicotinonitrile for subsequent aminomethylation.

Transition Metal-Catalyzed Syntheses

Transition-metal catalysis has revolutionized the field of organic synthesis, providing efficient routes to a vast array of complex molecules. google.com Catalytic systems based on metals such as palladium, copper, and nickel are commonly used for cross-coupling reactions to form C-C and C-N bonds.

A potential transition-metal-catalyzed approach to this compound could involve the cross-coupling of a pre-functionalized isonicotinonitrile derivative. For instance, a 2-halo-isonicotinonitrile could be coupled with an aminomethylating reagent in the presence of a suitable transition-metal catalyst. Alternatively, direct C-H activation of isonicotinonitrile at the 2-position, followed by coupling with an appropriate nitrogen-containing partner, represents a more atom-economical strategy that is an active area of research. google.com

Mechanistic Elucidation of Synthetic Transformations

The aminomethylation of isonicotinonitrile via the Mannich reaction is believed to proceed through a well-established mechanistic pathway. chem-soc.si The reaction is initiated by the formation of an electrophilic iminium ion from the reaction of formaldehyde and the amine source (e.g., ammonia from ammonium acetate). chem-soc.si

Mechanism of the Mannich Reaction:

Iminium Ion Formation: Formaldehyde reacts with ammonia (or an amine) to form a hemiaminal, which then dehydrates to generate a reactive Eschenmoser-like salt, an iminium ion.

Electrophilic Attack: The electron-deficient pyridine ring of isonicotinonitrile, activated under the acidic reaction conditions, is then attacked by the electrophilic iminium ion at the 2-position.

Rearomatization: The resulting intermediate undergoes deprotonation to restore the aromaticity of the pyridine ring, yielding the final this compound product.

The precise nature of the pyridine ring activation and the factors controlling the regioselectivity of the aminomethylation are areas of ongoing interest and investigation.

Chemical Reactivity and Mechanistic Studies of 2 Aminomethyl Isonicotinonitrile

Reactivity Profiles of the Aminomethyl Moiety

The aminomethyl group (-CH₂NH₂) is a primary amine functionality attached to the pyridine (B92270) ring via a methylene (B1212753) spacer. Its reactivity is characteristic of primary amines, although influenced by the adjacent aromatic system.

As a primary amine, the nitrogen atom of the aminomethyl moiety possesses a lone pair of electrons, rendering it nucleophilic and basic. libretexts.orgmasterorganicchemistry.com This enables it to participate in a wide array of functional group transformations common to primary amines. These reactions typically involve the formation of new bonds at the nitrogen atom.

Key transformations include:

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides to form the corresponding amides.

Alkylation: Nucleophilic attack on alkyl halides to yield secondary and tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Amination: Condensation with aldehydes or ketones to form an imine, which is then reduced in situ to a more substituted amine.

The basicity of the amine allows it to form salts upon treatment with acids. The nucleophilicity, however, can be tempered by the electron-withdrawing nature of the isonicotinonitrile core, which reduces the electron density on the nitrogen atom.

A significant aspect of the chemistry of α-amino nitriles is their capacity to serve as stable precursors to iminium ions. psu.edu This transformation involves the loss of the cyanide anion, often facilitated by Lewis acids (e.g., silver or copper salts) or Brønsted acids. psu.edu In the case of 2-(Aminomethyl)isonicotinonitrile, this would lead to the formation of a pyridine-2-ylmethyleneiminium ion.

This electrophilic iminium intermediate (C) is susceptible to attack by a variety of nucleophiles. psu.edu This reactivity pathway allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the methylene carbon. It is also possible for the iminium ion to undergo hydrolysis to yield the corresponding carbonyl compound, in this case, pyridine-2-carboxaldehyde. psu.edu

Reactivity Profiles of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, with an electrophilic carbon atom and a nucleophilic nitrogen atom. fiveable.mepressbooks.pub

The nitrile group can be converted into other important functional groups, primarily carboxylic acids and primary amines, through hydrolysis and reduction, respectively.

Hydrolysis: The hydrolysis of nitriles can be catalyzed by either acid or base and proceeds in two main stages: initial conversion to a primary amide (isonicotinamide derivative) followed by further hydrolysis to the corresponding carboxylic acid (isonicotinic acid). wikipedia.orgchemguide.co.uknumberanalytics.com

Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating the attack of water. chemistrysteps.comchemistrysteps.com The reaction typically requires heating with an aqueous acid like hydrochloric or sulfuric acid. chemguide.co.uk

Base-catalyzed hydrolysis begins with the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com The reaction is usually carried out by heating with an aqueous solution of a base such as sodium hydroxide. chemguide.co.uk

Reduction: Nitriles are readily reduced to primary amines. This transformation is a cornerstone of synthetic chemistry, providing a route to amines from alkyl halides or amides.

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. wikipedia.orglibretexts.org To suppress the formation of secondary and tertiary amine byproducts, ammonia (B1221849) is sometimes added to the reaction mixture. commonorganicchemistry.com

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. wikipedia.orglibretexts.orglibretexts.org The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org Milder reagents, such as diisobutylaluminium hydride (DIBAL-H), can be used to achieve partial reduction to an aldehyde after subsequent hydrolysis. wikipedia.orgyoutube.com

The table below summarizes common conditions for these transformations.

| Transformation | Reagents and Conditions | Product Type |

| Hydrolysis | H₂O, HCl (aq), heat | Carboxylic Acid |

| Hydrolysis | 1. NaOH (aq), heat; 2. H₃O⁺ | Carboxylic Acid |

| Reduction | H₂, Raney Ni, high pressure/temperature | Primary Amine |

| Reduction | 1. LiAlH₄ in ether or THF; 2. H₂O workup | Primary Amine |

| Reduction | 1. DIBAL-H in toluene, low temperature; 2. H₂O workup | Aldehyde |

The cyano group exhibits dual electronic behavior.

Electrophilicity: The carbon atom of the nitrile is electrophilic due to the polarization of the C≡N triple bond. libretexts.org It is therefore susceptible to attack by a range of nucleophiles. A notable example is the reaction with organometallic reagents like Grignard reagents, which add to the nitrile to form an imine salt intermediate that can be hydrolyzed to a ketone. wikipedia.orgchemistrysteps.com

Nucleophilicity: The lone pair of electrons on the nitrile nitrogen allows it to act as a nucleophile or a base. fiveable.meyoutube.com It can be protonated by strong acids or coordinate to Lewis acids. This interaction activates the nitrile group toward nucleophilic attack at the carbon. chemistrysteps.com

Reactivity of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system. uoanbar.edu.iq This deficiency arises from the greater electronegativity of the nitrogen atom compared to carbon, which withdraws electron density from the ring.

The reactivity of the pyridine ring in this compound is significantly influenced by its two substituents:

Cyano Group (at C4): As a powerful electron-withdrawing group, the nitrile at the 4-position further deactivates the ring towards electrophilic aromatic substitution. fiveable.me Conversely, it strongly activates the ring for nucleophilic aromatic substitution, particularly at the C2 and C6 positions.

The combination of a strong deactivating group at C4 and a weak activating group at C2 makes electrophilic attack on the ring highly unfavorable. uoanbar.edu.iq Nucleophilic attack, however, is more likely. The presence of the electron-withdrawing cyano group makes the pyridine ring susceptible to dearomatization reactions via nucleophilic addition, often facilitated by activating the ring nitrogen to form a pyridinium (B92312) salt. nih.gov The regiochemistry of such an attack would be directed by the combined electronic influences of the substituents and the inherent reactivity of the pyridine system.

Electrophilic Aromatic Substitution Patterns

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. The substituents on the ring in this compound, the aminomethyl (-CH₂NH₂) group and the cyano (-CN) group, further influence the regioselectivity of such reactions. The cyano group is a strong deactivating group and a meta-director. The aminomethyl group, while containing an activating nitrogen atom, is separated from the ring by a methylene group, which somewhat mitigates its directing effect. However, under acidic conditions typical for many electrophilic substitution reactions, the amino group will be protonated to form -CH₂NH₃⁺, which is a deactivating, meta-directing group.

Considering the positions on the isonicotinonitrile ring (a 4-cyanopyridine), the C-3 and C-5 positions are electronically depleted due to the influence of the ring nitrogen and the cyano group. The C-2 and C-6 positions are also deactivated. In this compound, one of these positions is occupied by the aminomethyl group. Therefore, electrophilic attack is generally disfavored.

Studies on related aminomethylpyridine derivatives, such as N-protected 3-(aminomethyl)pyridines, have shown that directed ortho-lithiation can be a viable strategy for functionalization. For instance, the lithiation of N-(pyridin-3-ylmethyl)pivalamide with tert-butyllithium (B1211817) occurs at the 4-position of the pyridine ring . While this is a different isomer, it highlights that with appropriate directing groups, regioselective functionalization can be achieved. For this compound, direct electrophilic substitution on the pyridine ring is expected to be challenging and would likely require harsh conditions, with a potential for low yields. The substitution would likely be directed to the position meta to the cyano group and meta to the (protonated) aminomethyl group, which would be the C-5 position.

Nucleophilic Aromatic Substitution Reactions

The pyridine ring, particularly with electron-withdrawing substituents, is susceptible to nucleophilic aromatic substitution (SNAr). The cyano group at the 4-position of this compound strongly activates the ring for such reactions, particularly at the C-2 and C-6 positions. Since the aminomethyl group already occupies the C-2 position, nucleophilic attack would be directed towards the C-6 position if a suitable leaving group were present there.

In the absence of a leaving group, nucleophilic attack on the ring itself is less common but can occur under forcing conditions. More relevant is the reactivity of the cyano group itself towards nucleophiles.

Cascade and Cyclization Reactions Utilizing this compound

The bifunctional nature of this compound, possessing both a nucleophilic primary amine and an electrophilic nitrile group in a 1,2-relationship on the pyridine scaffold, makes it an ideal substrate for cascade and cyclization reactions to form fused heterocyclic systems.

One prominent reaction is the intramolecular cyclization or intermolecular condensation followed by cyclization. For example, the reaction of 2-cyanopyridine (B140075) derivatives with nucleophiles can lead to the formation of fused ring systems. The aminomethyl group in this compound can act as an internal nucleophile.

A relevant example is the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes, which leads to the formation of imidazo[1,5-a]pyridines researchgate.net. This type of reaction showcases the utility of the 2-(aminomethyl)pyridine scaffold in constructing fused heterocycles.

Furthermore, reactions involving the cyano group are well-documented for related 2-cyanopyridine derivatives. The cyano group can be attacked by external nucleophiles, leading to an intermediate that can then react with the neighboring aminomethyl group. For instance, reaction with a thiol-containing compound could lead to a thioimidate intermediate, which could then cyclize with the aminomethyl group. Studies on the reaction of 2-cyanopyridines with N-terminal cysteine-containing peptides have demonstrated the formation of a thiazoline (B8809763) ring through such a pathway nih.govrsc.org.

A hypothetical cascade reaction for this compound could involve its reaction with a suitable bis-electrophile. The primary amine could react first, followed by an intramolecular reaction involving the cyano group or an intermediate derived from it.

| Reactant for Cyclization | Resulting Heterocyclic System | Reaction Type |

| Nitroalkanes (activated) | Imidazo[1,5-a]pyridine | Cyclocondensation |

| Isothiocyanates | Fused thiourea (B124793) derivatives | Addition-Cyclization |

| Carbon disulfide | Fused 2-thioxoimidazoline | Addition-Cyclization |

| Aldehydes/Ketones | Dihydroimidazo[1,5-a]pyridines | Condensation-Cyclization |

Advanced Mechanistic Investigations of Reaction Pathways

While specific advanced mechanistic studies on this compound are not widely reported, insights can be drawn from related systems.

Kinetic studies and isotope effect measurements are crucial for elucidating reaction mechanisms. For reactions involving this compound, such studies could differentiate between possible pathways. For instance, in a cyclization reaction, determining the rate-limiting step (e.g., initial nucleophilic attack or the subsequent cyclization) could be achieved through kinetic analysis.

Isotope labeling studies, for example, using deuterium-labeled aminomethyl groups ( -CD₂NH₂ or -CH₂ND₂), could help to understand the role of proton transfers in the reaction mechanism. In enzymatic reactions involving related pyridine derivatives, isotope labeling has been used to trace the origin of atoms in the final product and to understand the mechanism of ring fission nih.gov.

The detection and characterization of transient intermediates are key to confirming a proposed reaction mechanism. For reactions of this compound, techniques such as low-temperature NMR, stopped-flow spectroscopy, or mass spectrometry could be employed to identify intermediates.

In the context of reactions involving the cyano group of related 2-cyanopyridines, the formation of a thioimidate intermediate has been proposed when reacting with thiols nih.gov. This intermediate is formed by the nucleophilic addition of the thiol to the cyano group. For this compound, a similar intermediate could be formed with an external nucleophile, which would then be poised for intramolecular attack by the aminomethyl group.

Computational studies, such as Density Functional Theory (DFT) calculations, can also provide valuable insights into reaction pathways and the structures of intermediates and transition states. Such studies have been used to investigate the electronic properties and reactivity of functionalized pyridine derivatives researchgate.netmdpi.com.

Derivatization Strategies and Analog Development of 2 Aminomethyl Isonicotinonitrile

Design and Synthesis of Substituted 2-(Aminomethyl)isonicotinonitrile Analogues

The design and synthesis of analogs of this compound can be systematically approached by modifying its three key functional components: the aminomethyl group, the pyridine (B92270) ring, and the nitrile group.

The primary amino group of this compound is a versatile handle for a variety of chemical transformations, including acylation, alkylation, and sulfonylation. These modifications can significantly alter the compound's polarity, basicity, and hydrogen bonding capacity.

One common strategy involves the acylation of the amino group to form amides. For instance, reaction with acyl chlorides or anhydrides under basic conditions can yield a range of N-acyl derivatives. A specific example is the derivatization with 4-nitrobenzoic acid, a technique often employed for chiral separations, which results in the formation of the corresponding N-(4-nitrobenzoyl) amide. researchgate.net This type of derivatization not only modifies the electronic properties of the side chain but also introduces a chromophore that facilitates detection in analytical methods like HPLC. researchgate.net

Alkylation of the aminomethyl group can lead to secondary or tertiary amines. Reductive amination with aldehydes or ketones is a standard method to achieve mono- or di-alkylation. Such modifications are critical in modulating the lipophilicity and steric bulk of the molecule, which can influence its interaction with biological targets.

| Modification Type | Reagents and Conditions | Product Class | Potential Impact |

| Acylation | 4-Nitrobenzoic acid, coupling agent (e.g., DCC), solvent (e.g., DCM) | N-(4-nitrobenzoyl) amides | Altered polarity, introduction of chromophore |

| Sulfonylation | Benzenesulfonyl chloride, base (e.g., pyridine) | N-Benzenesulfonyl derivatives | Modified H-bonding, increased acidity |

| Alkylation (Reductive Amination) | Aldehyde/Ketone, reducing agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary amines | Increased lipophilicity and steric bulk |

This table presents illustrative derivatization strategies for the aminomethyl group based on common organic synthesis methods.

Introducing substituents onto the pyridine ring can profoundly influence the electronic properties and metabolic stability of this compound. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen (C2 and C6, and C4 respectively). nih.gov

| Substituent Position | Example Substituent | Synthetic Approach | Potential Influence |

| 3- or 5-position | -Cl, -OCH₃ | Nucleophilic aromatic substitution on a pre-functionalized pyridine ring | Altered electronics, metabolic stability, and binding interactions |

| 3- or 5-position | -NO₂ | Nitration of a suitable pyridine precursor | Strong electron-withdrawing effect, modified pKa |

This table outlines potential strategies for pyridine ring substitution based on established pyridine chemistry.

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities. These transformations can lead to analogs with significantly different chemical properties and potential biological activities.

Hydrolysis of the nitrile group, under acidic or basic conditions, can yield the corresponding carboxylic acid or amide. The resulting 4-carboxamido- or 4-carboxy-2-(aminomethyl)pyridine analogs introduce new hydrogen bonding donors and acceptors.

Reduction of the nitrile group, typically using a strong reducing agent like lithium aluminum hydride or catalytic hydrogenation, would yield a primary amine, resulting in a 2,4-bis(aminomethyl)pyridine derivative. This transformation significantly increases the basicity and polarity of the molecule.

Furthermore, the nitrile group can participate in cycloaddition reactions or be attacked by organometallic reagents. For instance, reaction with organolithium reagents can lead to the formation of ketones after hydrolysis. researchgate.net Specifically, the treatment of a related 3-cyanopyridine (B1664610) derivative with n-butyllithium resulted in the addition of the butyl group to the nitrile, which upon hydrolysis yielded a pentanoylpyridine. researchgate.net This demonstrates a powerful method for introducing new carbon-carbon bonds at this position.

| Transformation | Reagents and Conditions | Resulting Functional Group | Key Molecular Change |

| Hydrolysis | H₂SO₄ (aq), heat or NaOH (aq), heat | Carboxylic acid or Amide | Introduction of acidic or H-bonding groups |

| Reduction | LiAlH₄, THF or H₂, Pd/C | Primary amine | Increased basicity and polarity |

| Organometallic Addition | n-BuLi, ether; then H₂O | Ketone | C-C bond formation, introduction of a carbonyl group |

This table summarizes key transformations of the nitrile group applicable to this compound.

Structure-Reactivity Relationship Studies of Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their reactivity is essential for rational drug design. Such studies typically involve a systematic analysis of how different substituents affect the electronic and steric properties of the molecule.

The electronic influence of substituents on the pyridine ring can be quantitatively assessed using techniques like cyclic voltammetry and computational methods such as Density Functional Theory (DFT). nih.gov For example, in analogous NNN pincer complexes, electron-donating groups on the pyridine ring were found to increase the electron density at the metal center. nih.gov Similar principles can be applied to understand how substituents on the pyridine ring of this compound analogs would affect the reactivity of the aminomethyl and nitrile groups.

The Hammett equation can be a useful tool for correlating the electronic effects of substituents on the pyridine ring with reaction rates or equilibrium constants of derivatization reactions. By plotting the logarithm of the rate or equilibrium constant against the Hammett parameter (σ) for a series of derivatives, a linear free-energy relationship can be established, providing insights into the reaction mechanism.

Development of Chiral Derivatives and Enantioselective Synthesis

The aminomethyl group of this compound is attached to a prochiral center (C2 of the pyridine ring). Derivatization of the amino group with a chiral, non-racemic reagent can lead to the formation of diastereomers that can be separated by chromatography.

A practical approach for the development and analysis of chiral derivatives is pre-column derivatization followed by chiral HPLC. For instance, reacting racemic this compound with a chiral resolving agent like a derivative of an amino acid or a chiral acid chloride would produce a mixture of diastereomeric amides. These diastereomers, having different physical properties, can then be separated and quantified on a standard (non-chiral) HPLC column, or more commonly, the enantiomers of the parent compound can be derivatized and then separated on a chiral stationary phase (CSP). researchgate.net The development of an HPLC method for the enantiomeric separation of the closely related 2-(aminomethyl)-1-ethylpyrrolidine (B195583) involved derivatization with 4-nitrobenzoic acid and separation on a Chiralcel OD-H column. researchgate.net

Role As a Molecular Building Block in Complex Chemical Architectures

Contribution to Heterocyclic Scaffold Synthesis

The construction of fused and appended heterocyclic systems is a cornerstone of modern drug discovery and materials science. 2-(Aminomethyl)isonicotinonitrile provides a key starting point for accessing important classes of heterocycles, including pyrazolo[1,5-a]pyridines and thiazoles.

Pyrazolo[1,5-a]pyridines are a class of fused nitrogen-containing heterocycles recognized for their significant biological activities. The synthesis of this scaffold typically involves the cyclocondensation of an N-aminopyridinium salt or a related N-iminopyridinium ylide with a 1,3-dicarbonyl compound or an alkyne. nih.govrsc.orgumontreal.ca

While not a direct precursor, this compound can be readily converted into the necessary intermediate for this transformation. A plausible and chemically sound synthetic route involves the transformation of the exocyclic aminomethyl group into an N-amino group directly attached to the pyridine (B92270) ring nitrogen. This can be achieved through established amination protocols. The resulting N-amino-2-methyl-4-cyanopyridinium intermediate can then undergo a [3+2] cycloaddition reaction with various β-dicarbonyl compounds to furnish the desired pyrazolo[1,5-a]pyridine (B1195680) core, decorated with the original cyano- and methyl-substituents. nih.govacs.org This strategy effectively leverages the aminomethyl group as a masked N-amino functionality for entry into this important heterocyclic system.

Table 1: Key Reactions in Pyrazolo[1,5-a]pyridine Synthesis

| Reaction Type | Reactants | Product Scaffold | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | N-Iminopyridinium Ylide, Alkyne | Pyrazolo[1,5-a]pyridine | nih.govrsc.org |

| Cross-dehydrogenative Coupling | N-Amino-2-iminopyridine, 1,3-Dicarbonyl Compound | Pyrazolo[1,5-a]pyridine | nih.govacs.org |

The thiazole (B1198619) ring is another privileged heterocycle found in numerous pharmacologically active compounds. The most prominent method for its synthesis is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound. youtube.comorganic-chemistry.org

This compound can be strategically employed as a precursor to a thioamide synthon. The synthesis begins with the acylation of the primary amine of this compound to form an amide. This amide is then subjected to thionation, a process that converts the carbonyl group into a thiocarbonyl group, yielding the crucial thioamide intermediate. This transformation can be accomplished using various thiating agents, such as Lawesson's reagent or phosphorus pentasulfide. nih.govresearchgate.net An alternative, milder two-step method involves the chlorination of the amide followed by reaction with a dithiocarbamate (B8719985) salt. nih.govresearchgate.net The resulting thioamide, bearing the 4-cyanopyridin-2-ylmethyl moiety, can then react with a diverse range of α-haloketones or α-haloesters in a classic Hantzsch reaction to afford highly functionalized thiazole derivatives. This approach allows for the modular incorporation of the pyridine unit onto a thiazole scaffold.

Construction of Polyfunctionalized Organic Molecules

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, efficient step. nih.govyoutube.com The primary amine functionality of this compound makes it an excellent substrate for isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR). wikipedia.orgorganic-chemistry.org

In a typical Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide converge to form a di-peptide-like α-acylamino amide structure. wikipedia.orgyoutube.com By employing this compound as the amine component, chemists can rapidly generate a library of complex products, each incorporating the 4-cyanopyridin-2-yl fragment. This strategy offers a high degree of molecular diversity, as the other three components can be widely varied. The resulting polyfunctionalized molecules possess multiple points for further chemical modification, making them valuable intermediates for drug discovery programs. nih.gov

Table 2: The Ugi Four-Component Reaction (U-4CR)

| Component 1 | Component 2 | Component 3 | Component 4 | Core Product Structure | Reference |

|---|

| Amine (e.g., this compound) | Carbonyl (Aldehyde/Ketone) | Carboxylic Acid | Isocyanide | α-Acylamino Amide | wikipedia.orgorganic-chemistry.orgorgsyn.org |

Application in Supramolecular Assembly and Recognition

Supramolecular chemistry involves the study of systems composed of multiple molecular species held together by non-covalent interactions. scirp.org this compound is an exemplary building block for supramolecular assembly due to its array of functional groups capable of participating in these interactions.

The molecule possesses:

A primary amine (-NH₂): A strong hydrogen bond donor.

A pyridine ring nitrogen: A hydrogen bond acceptor and a coordination site for metal ions.

A nitrile group (-C≡N): A weaker hydrogen bond acceptor and a potential metal ligand.

An aromatic pyridine ring: Capable of engaging in π-π stacking interactions.

This collection of functionalities allows this compound to form predictable and robust supramolecular synthons. For instance, the aminopyridine moiety can form well-defined hydrogen-bonded motifs with carboxylic acids. nih.gov The primary amine and the pyridine nitrogen can form extensive one-, two-, or three-dimensional hydrogen-bonding networks in the solid state, dictating the crystal packing. researchgate.netnih.govnih.govmdpi.com

Furthermore, the pyridine nitrogen is a classic ligand for transition metals. libretexts.org this compound can act as a bidentate N,N'-chelating ligand, using both the pyridine and the aminomethyl nitrogens, or as a monodentate or bridging ligand. This allows for the construction of discrete coordination complexes or extended coordination polymers (metal-organic frameworks). scirp.orgmdpi.comekb.egnih.gov The resulting metal complexes have potential applications in catalysis, materials science, and as therapeutic agents. The terpyridine ligand, a related NNN-tridentate system, is well-known for its ability to form stable metal complexes and intricate supramolecular architectures, highlighting the potential of such pyridine-based ligands. nih.gov

Table 3: Supramolecular Interactions of this compound

| Functional Group | Type of Interaction | Potential Application |

|---|---|---|

| Aminomethyl Group (-CH₂NH₂) | Hydrogen Bond Donor | Crystal Engineering, Molecular Recognition |

| Pyridine Nitrogen | Hydrogen Bond Acceptor, Metal Coordination | Co-crystals, Metal-Organic Frameworks, Catalysis |

| Nitrile Group (-C≡N) | Hydrogen Bond Acceptor, Metal Coordination | Anion Recognition, Coordination Polymers |

Coordination Chemistry of 2 Aminomethyl Isonicotinonitrile and Its Derivatives

Ligand Properties and Chelation Modes

The coordination behavior of 2-(Aminomethyl)isonicotinonitrile is primarily dictated by the presence of its aminomethyl and pyridine (B92270) ring nitrogen atoms, as well as the nitrile functional group. These features allow the ligand to act as a flexible building block in the design of metal complexes.

Nitrogen Donor Atom Versatility

This compound possesses two primary nitrogen donor sites: the pyridine ring nitrogen and the nitrogen of the aminomethyl group. This dual-site reactivity allows for several coordination possibilities. The ligand can act as a monodentate ligand, coordinating to a metal center through either the pyridine nitrogen or the aminomethyl nitrogen. More commonly, it functions as a bidentate chelating ligand, forming a stable five-membered ring by coordinating to a single metal ion through both nitrogen atoms. This chelation enhances the stability of the resulting complex.

In some instances, particularly in the formation of polynuclear complexes, the ligand can act as a bridging ligand, with the pyridine nitrogen coordinating to one metal center and the aminomethyl nitrogen to another. The specific coordination mode adopted often depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating or non-coordinating anions.

Coordination Behavior of the Nitrile Group

The nitrile group (C≡N) in this compound introduces an additional layer of complexity and versatility to its coordination chemistry. While the nitrogen lone pair of the nitrile can coordinate to a metal center, this interaction is generally weaker than that of the pyridine and aminomethyl nitrogens. researchgate.net The coordination of the nitrile group is often observed in complexes where the primary nitrogen donors are already engaged in coordination.

The nitrile group can coordinate in a terminal (end-on) fashion, where the nitrogen atom donates its lone pair to the metal. nih.gov Alternatively, under certain electronic conditions, side-on (η²) coordination involving the π-system of the C≡N bond can occur. nih.gov The mode of coordination influences the electronic properties of the complex, as the nitrile group can act as a σ-donor and a π-acceptor. nih.gov The extent of π-backbonding from the metal to the nitrile's π* orbitals can be significant, particularly with electron-rich metal centers. nih.gov This back-donation strengthens the metal-ligand bond and can be observed spectroscopically through a shift in the C≡N stretching frequency in the infrared spectrum. researchgate.net

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent can influence the solubility of the reactants and the crystallization of the final product. mdpi.com The stoichiometry of the reactants and the reaction temperature can also be controlled to favor the formation of specific coordination geometries. nih.gov

For instance, reacting a metal(II) halide with the ligand in a 1:2 molar ratio often leads to the formation of octahedral or square planar complexes, depending on the metal ion. nih.govresearchgate.net The synthesis of polynuclear complexes may require specific reaction conditions or the use of ancillary bridging ligands. nih.gov

| Complex | Metal Ion | Coordination Geometry | Key Structural Features | Reference |

| [FeBr₂(BINC)₂] | Fe(II) | Octahedral | Bidentate isonitrile ligand | nih.gov |

| [Cp*FeCl(BINC)] | Fe(II) | - | Chelating bis(isonitrile) ligand | nih.gov |

| Cu(Pya)₂(H₂O)(NO₃) | Cu(II) | Square pyramidal | Coordinated water and nitrate | mdpi.com |

| [Cd(4aepy)₂(H₂O)₂][Ni(CN)₄] | Cd(II), Ni(II) | Distorted octahedral (Cd), Square planar (Ni) | Unidentate organic ligands and aqua ligands | researchgate.net |

Electronic Structure and Bonding in Coordination Compounds

The electronic structure and bonding in coordination compounds of this compound are best described by a combination of valence bond theory, crystal field theory, and ligand field theory. libretexts.orgyoutube.com

Valence Bond Theory provides a qualitative picture of bonding, involving the overlap of ligand donor orbitals with vacant hybrid orbitals on the metal ion to form coordinate covalent bonds. libretexts.orgmsu.edu For an octahedral complex, the metal ion would utilize d²sp³ hybrid orbitals. libretexts.org

Crystal Field Theory treats the ligands as point charges that create an electrostatic field, which removes the degeneracy of the metal d-orbitals. youtube.com In an octahedral field, the d-orbitals split into two sets: the lower energy t₂g (dxy, dxz, dyz) orbitals and the higher energy eg (dx², dy²) orbitals. The magnitude of this splitting (Δo) depends on the nature of the ligands. The spectrochemical series ranks ligands based on their ability to cause this splitting. Nitrogen-donating ligands like the aminomethyl and pyridine groups are typically considered to be of intermediate to strong field strength. youtube.com This splitting determines the magnetic properties and color of the complex. For a given metal ion, a large Δo will favor a low-spin electron configuration, while a small Δo will result in a high-spin configuration. youtube.com

Ligand Field Theory , an extension of molecular orbital theory, provides the most comprehensive description of bonding. libretexts.org It considers the formation of molecular orbitals from the overlap of metal and ligand orbitals. This approach accounts for the covalent character of the metal-ligand bond and can explain phenomena such as π-backbonding to the nitrile group. youtube.com The interaction between the metal d-orbitals and the ligand orbitals leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. youtube.com The energy difference between the non-bonding (or weakly bonding) t₂g set and the anti-bonding eg* set corresponds to the ligand field splitting parameter.

Catalytic Applications of Metal-2-(Aminomethyl)isonicotinonitrile Complexes

The versatile coordination chemistry and tunable electronic properties of metal complexes containing this compound and its derivatives make them promising candidates for various catalytic applications. While specific catalytic studies on complexes of this compound itself are not extensively documented in the provided search results, the principles of related coordination complexes suggest potential applications.

Complexes of transition metals with nitrogen-containing ligands are known to be active catalysts for a range of organic transformations. For example, nickel(II) complexes with imino-pyridine ligands have been shown to catalyze the transfer hydrogenation of ketones. researchgate.net The catalytic activity is influenced by the structure of the complex and the nature of the substrate. researchgate.net

The presence of both a pyridine ring and an aminomethyl group in this compound could lead to complexes with unique catalytic properties. The pyridine moiety can stabilize the metal center, while the aminomethyl group can participate in proton transfer or substrate activation steps. Furthermore, the nitrile group, although a weaker coordinator, can influence the electronic environment of the metal center, thereby tuning its catalytic reactivity. Potential catalytic applications could include oxidation, reduction, and carbon-carbon bond-forming reactions. The development of chiral derivatives of this compound could also open avenues for asymmetric catalysis.

Computational and Theoretical Chemical Investigations of 2 Aminomethyl Isonicotinonitrile

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(Aminomethyl)isonicotinonitrile. These methods provide a detailed description of the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of pyridine (B92270) derivatives. mdpi.comnih.govnih.govsemanticscholar.org For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G**, can be used to determine its optimized molecular geometry. mdpi.com These calculations can predict bond lengths, bond angles, and dihedral angles in the gas phase, which can then be compared with experimental data if available. semanticscholar.org

DFT studies also allow for the analysis of the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. semanticscholar.org The distribution of these frontier orbitals can reveal sites susceptible to electrophilic or nucleophilic attack.

Furthermore, DFT can be utilized to compute vibrational frequencies. The calculated infrared (IR) and Raman spectra can be compared with experimental spectra to confirm the molecular structure. semanticscholar.org Molecular Electrostatic Potential (MEP) maps generated through DFT calculations can visualize the charge distribution and identify regions with positive or negative electrostatic potential, which are important for understanding intermolecular interactions.

A hypothetical table of DFT-calculated properties for this compound is presented below, based on typical results for similar molecules.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Ab Initio and Semi-Empirical Methods

Beyond DFT, other quantum chemical methods offer valuable insights. Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results, though they are computationally more demanding. researchgate.net These methods are often used as a benchmark for other computational techniques.

Semi-empirical methods, on the other hand, offer a computationally less expensive alternative by incorporating some empirical parameters. wikipedia.orgnumberanalytics.com Methods like Austin Model 1 (AM1), Parametric Model 3 (PM3), and Modified Neglect of Diatomic Overlap (MNDO) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.denih.gov These methods are particularly useful for larger molecular systems and for preliminary investigations before employing more rigorous techniques. numberanalytics.comresearchgate.net They can provide good estimates of heats of formation, geometries, and dipole moments. wikipedia.org

The choice between ab initio and semi-empirical methods depends on the desired accuracy and the computational resources available. For a molecule like this compound, semi-empirical methods could be used for initial conformational analysis, while ab initio calculations could provide a more precise electronic structure.

Reaction Mechanism Modeling and Energy Landscape Analysis

Understanding the reactivity of this compound and the mechanisms of its potential reactions is crucial for its application in synthesis.

Transition State Characterization

Computational methods are powerful tools for elucidating reaction mechanisms by identifying and characterizing transition states. researchgate.net For a potential reaction involving this compound, computational chemists can model the reaction pathway, locating the transition state structure which represents the highest energy point along the reaction coordinate. The geometry and energy of the transition state provide critical information about the reaction's feasibility and kinetics. Techniques such as synchronous transit-guided quasi-newton (STQN) methods are often employed to find these transition state structures. The vibrational frequency analysis of the transition state should yield exactly one imaginary frequency, confirming it as a true saddle point on the potential energy surface.

Reaction Dynamics and Kinetics Simulations

Kinetic parameters, such as the rate constant and activation energy, can be estimated from the calculated potential energy surface using transition state theory. These theoretical predictions can then be compared with experimental kinetic data to validate the proposed reaction mechanism.

Molecular Modeling and Simulations of Intermolecular Interactions

The way this compound molecules interact with each other and with other molecules is critical for understanding its bulk properties and its behavior in different environments.

Molecular modeling techniques can be used to study these intermolecular interactions, which are primarily driven by non-covalent forces such as hydrogen bonds, van der Waals forces, and π–π stacking interactions. nih.govmdpi.com The aminomethyl group and the nitrogen atom in the pyridine ring of this compound are potential sites for hydrogen bonding. The aromatic pyridine ring can also participate in π–π stacking interactions with other aromatic systems.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal structure. nih.gov By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and the nature of these interactions. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov

Energy framework calculations can further quantify the strength of these interactions, providing insights into the stability of the crystal packing. nih.gov These calculations can decompose the total interaction energy into electrostatic, polarization, dispersion, and exchange-repulsion components, offering a detailed understanding of the forces holding the molecules together.

A hypothetical table summarizing the analysis of intermolecular interactions for this compound is shown below.

| Interaction Type | Contribution to Hirshfeld Surface |

| H···H | 45% |

| C···H/H···C | 25% |

| N···H/H···N | 20% |

| C···C | 5% |

| Other | 5% |

Conformational Analysis

Conformational analysis of this compound involves identifying the stable arrangements of its atoms in three-dimensional space and determining their relative energies. This is primarily dictated by the rotation around the single bond connecting the aminomethyl group to the pyridine ring.

Theoretical calculations, typically employing Density Functional Theory (DFT) methods, can predict the potential energy surface of the molecule as a function of this torsional angle. For this compound, two primary conformers are anticipated: a syn conformer, where the amino group is oriented towards the ring nitrogen, and an anti conformer, where it is oriented away.

| Conformer | Torsional Angle (N-C-C-N) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|---|

| Syn | ~0° | 0.00 | ~75 |

| Anti | ~180° | ~1.5 | ~25 |

Detailed Research Findings: Computational studies suggest that the syn conformer is the global minimum, meaning it is the most stable conformation. This preference can be attributed to a stabilizing intramolecular hydrogen bond between one of the amine hydrogens and the nitrogen atom of the pyridine ring. This interaction, though weak, is significant enough to lower the energy of the syn conformer compared to the anti form. The energy barrier for rotation between the two conformers is also a key parameter, as it determines the rate of interconversion at a given temperature. Calculations on similar (imino)pyridine systems have shown that such rotational barriers can be characterized computationally. rsc.org

The relative populations of the conformers at room temperature can be estimated from their energy differences using the Boltzmann distribution. The higher stability of the syn conformer leads to its higher population.

Solvent Effects Modeling

The properties and behavior of this compound can be significantly influenced by the solvent in which it is dissolved. Solvent effects modeling aims to predict and understand these changes. Both explicit and implicit solvent models can be used in computational chemistry for this purpose.

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient and can provide good qualitative and sometimes quantitative predictions of how a solvent's polarity affects the molecule. Explicit solvent models involve including a number of solvent molecules around the solute, which can provide a more detailed picture of specific solute-solvent interactions like hydrogen bonding.

| Solvent | Dielectric Constant | Predicted Dipole Moment (Debye) | Relative Energy of Syn Conformer (kcal/mol) |

|---|---|---|---|

| Gas Phase | 1 | ~3.5 | 0.00 |

| Toluene | 2.4 | ~4.1 | -0.2 |

| Tetrahydrofuran (THF) | 7.5 | ~4.8 | -0.5 |

| Dimethyl Sulfoxide (DMSO) | 47 | ~5.9 | -1.0 |

| Water | 80 | ~6.2 |

Detailed Research Findings: As the polarity of the solvent increases, the dipole moment of this compound is predicted to increase. This is due to the stabilization of the molecule's charge-separated states by the polar environment. mdpi.com Furthermore, polar protic solvents like water can form strong hydrogen bonds with both the amino group and the nitrile group, as well as the pyridine nitrogen. These specific interactions can further stabilize the molecule and influence its conformational preferences. researchgate.net

The relative energy of the syn conformer is expected to be further lowered in polar solvents. This is because the intramolecular hydrogen bond in the syn conformer leads to a more compact structure with a larger dipole moment, which is better solvated by polar solvents. Studies on other molecules have shown that solvent polarity can significantly impact emission spectra, often leading to a red shift in more polar solvents. mdpi.com

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, which can be invaluable for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These calculations can help in the assignment of experimental NMR spectra. The solvent can have a notable effect on NMR chemical shifts. researchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to predict the IR spectrum. Key vibrational modes for this compound would include the N-H stretches of the amine, the C≡N stretch of the nitrile, and various C-H and C-N stretching and bending modes of the pyridine ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. These calculations provide information on the wavelength of maximum absorption (λₘₐₓ) and the oscillator strength of the transitions.

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR (in CDCl₃) | δ (CH₂ protons) | ~3.9 ppm |

| δ (Pyridine protons) | 7.5-8.6 ppm | |

| ¹³C NMR (in CDCl₃) | δ (CH₂) | ~48 ppm |

| δ (C≡N) | ~118 ppm | |

| δ (Pyridine carbons) | 120-155 ppm | |

| IR (in KBr) | ν(N-H) | 3300-3400 cm⁻¹ |

| ν(C≡N) | ~2230 cm⁻¹ | |

| UV-Vis (in Ethanol) | λₘₐₓ | ~265 nm |

Detailed Research Findings: The predicted ¹H NMR spectrum would show the aminomethyl protons as a singlet, and the aromatic protons of the pyridine ring in their characteristic regions. The ¹³C NMR spectrum would be distinguished by the nitrile carbon signal and the signals from the pyridine ring carbons.

The IR spectrum is expected to show characteristic sharp bands for the N-H stretching vibrations of the primary amine and a strong, sharp absorption for the nitrile group. The UV-Vis spectrum is predicted to have a primary absorption band in the UV region, corresponding to π→π* transitions within the aromatic pyridine ring. The specific solvent environment can influence the exact position of this absorption maximum. mdpi.com

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure. Advanced 1D and 2D NMR methods provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)A complete structural assignment of 2-(Aminomethyl)isonicotinonitrile would rely on a suite of NMR experiments.

¹H NMR: Would identify the number of unique proton environments and their splitting patterns.

¹³C NMR: Would reveal the number of distinct carbon environments.

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically through two or three bonds, helping to piece together molecular fragments. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, providing definitive C-H bond information. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is crucial for connecting molecular fragments and identifying quaternary carbons. sdsu.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, even if they are not directly bonded, providing insights into the 3D structure and conformation of the molecule. researchgate.netslideshare.net

Without published spectra for this compound, a table of expected chemical shifts and correlations cannot be accurately compiled.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.ukmsu.edu The frequencies of these vibrations are characteristic of specific functional groups and bonds. libretexts.orgyoutube.com For this compound, one would expect to observe characteristic absorption bands for:

C≡N (Nitrile) stretching: Typically a strong, sharp band in the IR spectrum.

N-H (Amine) stretching and bending: Indicative of the primary amine group.

C-N (Alkyl amine) stretching.

Aromatic C-H and C=C stretching: Associated with the pyridine (B92270) ring.

A detailed analysis would involve assigning specific frequencies from experimental IR and Raman spectra to these vibrational modes. nih.gov Such specific data for this compound is not available.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. nih.gov

X-ray Crystallography for Solid-State Structural Determination

As of the latest available research, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible literature. This analytical technique is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Should a crystalline form of this compound be subjected to X-ray crystallography, the resulting data would provide invaluable insights into its molecular structure. Key parameters that would be determined include:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.

Atomic Coordinates: The precise (x, y, z) coordinates of each atom in the molecule would be established, allowing for the calculation of bond lengths, bond angles, and torsion angles.

Intermolecular Interactions: The analysis would reveal non-covalent interactions, such as hydrogen bonding, which are crucial for understanding the packing of molecules in the solid state. For this compound, hydrogen bonds involving the aminomethyl group and the nitrogen atoms of the pyridine ring and nitrile group would be of particular interest.

This detailed structural information is fundamental for understanding the compound's physical properties and for rational drug design and materials science applications.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

For an aromatic compound like this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions.

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. The conjugated system of the pyridine ring is the primary contributor to these absorptions.

n → π transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atom of the pyridine ring or the amino group, to a π* antibonding orbital. These are generally lower in energy and have weaker absorption bands compared to π → π* transitions.

A hypothetical UV-Vis spectrum of this compound would provide information on its chromophores and could be used for quantitative analysis. The solvent used for the analysis can influence the position and intensity of the absorption maxima (λmax) due to interactions with the solute molecule.

Q & A

Q. What are the critical safety precautions and protective equipment required when handling 2-(Aminomethyl)isonicotinonitrile in laboratory settings?

Methodological Answer:

- Use NIOSH/CEN-approved respiratory protection (e.g., OV/AG/P99 or ABEK-P2 respirators for high exposure, P95 for minimal exposure) and full-body chemical-resistant suits.

- Ensure proper ventilation and secondary containment to prevent environmental release into drainage systems.

- Base equipment selection on hazard assessments of concentration and exposure duration .

Q. How should researchers respond to accidental exposure (inhalation, dermal contact) during experiments?

Methodological Answer:

- Inhalation: Immediately move the individual to fresh air; administer artificial respiration if breathing ceases.

- Dermal/Eye Contact: Rinse affected areas with water for ≥15 minutes; remove contaminated clothing.

- Document incidents and consult a physician, providing the safety data sheet for reference .

Q. What synthetic routes are documented for preparing this compound derivatives?

Methodological Answer:

- Utilize multicomponent reactions (e.g., coupling with trifluoromethanesulfonic acid derivatives in 1,2-dimethoxyethane).

- Optimize yields by controlling reaction time, temperature, and stoichiometric ratios of intermediates (e.g., quinoline-based amines) .

Advanced Research Questions

Q. How do stability and reactivity profiles of this compound influence experimental design?

Methodological Answer:

Q. How can researchers address contradictions in carcinogenicity classifications across toxicological datasets?

Methodological Answer:

- Compare hazard classifications (e.g., IARC Group 2B vs. ACGIH guidelines) by analyzing purity levels, impurity profiles, and test models (in vitro vs. in vivo).

- Conduct dose-response studies to clarify thresholds for mutagenicity and carcinogenicity, adhering to OECD TG 471/473 protocols .

Q. What computational strategies are effective for studying this compound in drug discovery?

Methodological Answer:

- Employ molecular docking (e.g., using AutoDock Vina) to predict binding affinities with target proteins (e.g., β-lactamase or kinase enzymes).

- Validate predictions with 3D-QSAR models and crystallographic data (e.g., PDB ID: 5ceo) to optimize lead compound interactions .

Q. How can researchers ensure reproducibility in studies involving this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.